Diethylamine vs. Tertiary Bases: Yield
The use of diethylamine as the base during tritylation of L-alanine is critical for achieving high product yields. When pyridine or triethylamine are used instead of diethylamine, the yield of N-tritylamino acid is minute, and practically all of the trityl chloride is hydrolyzed to triphenylcarbinol [1]. This establishes a clear superiority of the diethylamine-based protocol for synthesizing the target salt.
| Evidence Dimension | Synthesis yield of N-tritylamino acid |
|---|---|
| Target Compound Data | Synthesis with diethylamine as base; precise quantitative yield for this specific compound not reported in the source, but the class inference is that diethylamine is effective for isolation of the diethylammonium salt. |
| Comparator Or Baseline | Pyridine or triethylamine as base |
| Quantified Difference | Yield is 'minute' with tertiary bases, with near-complete hydrolysis of trityl chloride; diethylamine enables high-yield isolation via chloroform extraction of the salt. |
| Conditions | Reaction of L-alanine with trityl chloride in chloroform or similar solvent |
Why This Matters
Procurement of the diethylammonium salt form is justified because it is the direct, high-yield product of the optimized synthetic route; using a free acid or alternative salt would require additional, lower-yielding steps.
- [1] Zervas, L.; Theodoropoulos, D. M. N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 1956, 78 (7), pp 1359–1363. View Source
